tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate dihydrochloride
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Overview
Description
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate dihydrochloride is a synthetic organic compound with a complex structure. It is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate dihydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl azetidin-3-yl(methyl)carbamate with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or azetidine rings can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate dihydrochloride is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound is often used in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- (1-(oxetan-3-yl)piperidin-4-yl)carbamate
Uniqueness
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate dihydrochloride stands out due to its specific combination of functional groups and structural features. This unique arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C14H29Cl2N3O2 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
tert-butyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate;dihydrochloride |
InChI |
InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)16-7-11-9-17(10-11)12-5-4-6-15-8-12;;/h11-12,15H,4-10H2,1-3H3,(H,16,18);2*1H |
InChI Key |
JMHPCYQNPLVATR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
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